![molecular formula C5H8Br2O2 B1581625 2,2-Bis(bromomethyl)-1,3-dioxolane CAS No. 20599-01-3](/img/structure/B1581625.png)
2,2-Bis(bromomethyl)-1,3-dioxolane
Overview
Description
2,2-Bis(bromomethyl)-1,3-dioxolane is a brominated organic compound with the molecular formula C5H8Br2O2 It is a derivative of dioxolane, where two bromomethyl groups are attached to the 2-position of the dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(bromomethyl)-1,3-dioxolane typically involves the bromination of 1,3-dioxolane derivatives. One common method is the reaction of 1,3-dioxolane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds as follows:
C3H6O2+2Br2→C5H8Br2O2+2HBr
This reaction is usually carried out under controlled temperature conditions to ensure the selective bromination of the dioxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of bromine and iron(III) bromide as reagents is common, and the reaction is typically conducted at elevated temperatures to facilitate the bromination process.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(bromomethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding dioxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include hydroxymethyl, aminomethyl, or thiomethyl derivatives of dioxolane.
Oxidation: Products include dioxolane derivatives with aldehyde, ketone, or carboxylic acid functional groups.
Reduction: Products include 2,2-dimethyl-1,3-dioxolane.
Scientific Research Applications
Organic Synthesis
2,2-Bis(bromomethyl)-1,3-dioxolane is primarily used as a building block in the synthesis of complex organic molecules. Its bromine atoms are reactive sites that can undergo nucleophilic substitution reactions, facilitating the formation of various derivatives. This property makes it valuable for creating new compounds in pharmaceutical chemistry and materials science .
Materials Science
This compound is employed in the development of polymers and advanced materials. Its ability to participate in cross-linking reactions enhances the thermal stability and mechanical properties of polymeric materials. For instance, it can be used in the formulation of flame-retardant materials due to its brominated structure, which imparts fire-resistant properties .
Medicinal Chemistry
Research has indicated potential applications in drug development. The compound can serve as a precursor for bioactive molecules that exhibit therapeutic effects. Studies have explored its interactions with biological systems, highlighting its role in enzyme mechanisms and biochemical pathways .
Biological Studies
In biological research, this compound has been utilized to study cellular mechanisms and pathways. Its ability to form adducts with DNA suggests potential implications in genotoxicity studies, where it may induce DNA strand breaks and affect cellular viability .
Case Study 1: Synthesis of Anticancer Agents
In a study exploring new anticancer agents, researchers synthesized derivatives of this compound. These derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through DNA damage pathways .
Case Study 2: Flame Retardant Applications
Another investigation focused on the use of this compound as a flame retardant in polymer formulations. The study demonstrated that incorporating this compound significantly enhanced the fire resistance of unsaturated polyester resins without compromising mechanical properties .
Mechanism of Action
The mechanism of action of 2,2-Bis(bromomethyl)-1,3-dioxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(bromomethyl)-1,3-propanediol: Another brominated compound with similar reactivity but different structural features.
2,2-Bis(bromomethyl)-1,1’-biphenyl: A compound with a biphenyl core, used in different applications.
2,2-Bis(bromomethyl)-3-bromopropanediol: A tribrominated derivative with distinct chemical properties.
Uniqueness
2,2-Bis(bromomethyl)-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts specific reactivity and stability. Its ability to undergo selective bromination and participate in various chemical reactions makes it a valuable compound in organic synthesis and materials science.
Biological Activity
2,2-Bis(bromomethyl)-1,3-dioxolane is a compound of interest due to its potential biological activities, particularly in the context of genotoxicity and its effects on cellular mechanisms. This article synthesizes available research findings, case studies, and relevant data tables to present a comprehensive overview of this compound's biological activity.
Chemical Structure and Properties
This compound is characterized by its dioxolane ring structure with bromomethyl substituents. Its molecular formula is C5H8Br2O2, and it has been studied for various biological interactions.
Research indicates that this compound may interact with DNA, leading to genotoxic effects. A study highlighted that this compound can bind to DNA and induce strand breaks, which are critical events in the process of carcinogenesis . The binding affinity and subsequent effects on cellular viability have been explored in several experimental setups.
Genotoxicity
- DNA Interaction : The compound has been shown to cause oxidative DNA damage. It forms adducts with DNA, leading to potential mutagenic effects .
- Cell Viability : In vitro studies demonstrated a decrease in cell viability after exposure to this compound. For instance, higher concentrations resulted in significant cytotoxicity as measured by the Trypan Blue exclusion assay .
Antiproliferative Effects
- Cell Cycle Arrest : The compound has been observed to induce apoptosis in various cell lines. Specifically, it activates caspases involved in the intrinsic and extrinsic apoptotic pathways, leading to cell cycle arrest at the G2/M phase .
- Concentration-Dependent Effects : The degree of biological activity varies with concentration; lower doses exhibit minimal effects while higher doses significantly impact cell morphology and viability .
Table 1: Summary of Biological Activities of this compound
Case Studies
- In Vitro Studies : A study conducted on HL-60 cells demonstrated that exposure to this compound resulted in increased DNA fragmentation and changes in membrane integrity indicative of apoptosis .
- Animal Models : Research involving animal models indicated that oral administration of the compound led to observable tumor inhibition at specific dosages (25 mg/kg/day), highlighting its potential as an anticancer agent .
Properties
IUPAC Name |
2,2-bis(bromomethyl)-1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O2/c6-3-5(4-7)8-1-2-9-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPJSMIEGALASX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50312105 | |
Record name | 2,2-BIS(BROMOMETHYL)-1,3-DIOXOLANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50312105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20599-01-3 | |
Record name | 2,3-DIOXOLANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249809 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-BIS(BROMOMETHYL)-1,3-DIOXOLANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50312105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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